molecular formula C23H25N3O4 B10995730 4-{[4-(Phenoxyacetyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one

4-{[4-(Phenoxyacetyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one

Cat. No.: B10995730
M. Wt: 407.5 g/mol
InChI Key: LKHQIVYMOBZFFP-UHFFFAOYSA-N
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Description

4-{[4-(Phenoxyacetyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a phenylpyrrolidinone core linked to a phenoxyacetyl piperazine moiety. Its distinct chemical properties make it a valuable subject for studies in medicinal chemistry, pharmacology, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(Phenoxyacetyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one typically involves multiple steps, starting with the preparation of the phenylpyrrolidinone core. This core can be synthesized through a series of reactions, including cyclization and functional group modifications. The phenoxyacetyl piperazine moiety is then introduced through a coupling reaction, often using reagents such as phenoxyacetyl chloride and piperazine under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization. The scalability of the process is crucial for its application in large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-{[4-(Phenoxyacetyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds. Substitution reactions can lead to a variety of functionalized derivatives, each with unique properties .

Scientific Research Applications

4-{[4-(Phenoxyacetyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[4-(Phenoxyacetyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to changes in cellular signaling pathways. For example, it may inhibit or activate enzymes involved in neurotransmitter synthesis, affecting neuronal function and behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(Phenoxyacetyl)piperazin-1-yl]carbonyl}-1-phenylpyrrolidin-2-one stands out due to its unique combination of a phenylpyrrolidinone core and a phenoxyacetyl piperazine moiety. This structure imparts distinct chemical and biological properties, making it a versatile compound for various research applications .

Properties

Molecular Formula

C23H25N3O4

Molecular Weight

407.5 g/mol

IUPAC Name

4-[4-(2-phenoxyacetyl)piperazine-1-carbonyl]-1-phenylpyrrolidin-2-one

InChI

InChI=1S/C23H25N3O4/c27-21-15-18(16-26(21)19-7-3-1-4-8-19)23(29)25-13-11-24(12-14-25)22(28)17-30-20-9-5-2-6-10-20/h1-10,18H,11-17H2

InChI Key

LKHQIVYMOBZFFP-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C(=O)COC2=CC=CC=C2)C(=O)C3CC(=O)N(C3)C4=CC=CC=C4

Origin of Product

United States

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